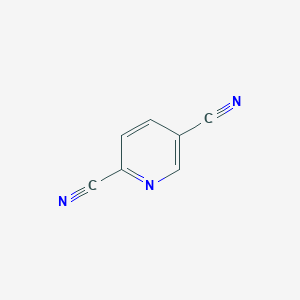

Pyridine-2,5-dicarbonitrile

Descripción general

Descripción

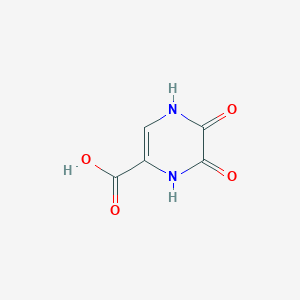

Pyridine-2,5-dicarbonitrile is a heterocyclic dinitrile . It is used as an organic synthesis intermediate and pharmaceutical intermediate .

Synthesis Analysis

3,4-Diaminopyridine-2,5-dicarbonitrile was synthesized by the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide. The best yield of the target compound was achieved by heating the reaction mixture in N,N-dimethylformamide at 120 °C for 6 hours . Another synthesis method involves a sequential, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines via a pseudo-four component reaction between 2,6-disubstituted benzaldehydes, malononitrile, and thiols .Molecular Structure Analysis

The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, IR, UV spectroscopy, and mass-spectrometry .Chemical Reactions Analysis

The most common method for the cyanation of these compounds has been the reaction of aryl halides with metal cyanides . In a number of cases, palladium or copper catalysis was successfully employed.Aplicaciones Científicas De Investigación

Pyridine-2,5-dicarbonitrile: A Comprehensive Analysis of Scientific Research Applications: Pyridine-2,5-dicarbonitrile is a versatile chemical compound with several potential applications in scientific research. Below are detailed sections focusing on unique applications derived from the available literature.

Synthesis of Sulfanylpyridines

This compound serves as a precursor in the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are valuable in various chemical reactions due to their sulfanyl group .

Knoevenagel Condensation

It is used in Knoevenagel condensation reactions, particularly with the choice of PVP (polyvinylpyrrolidone) or IRA-400 (OH− form), leading to the formation of benzylidene malononitrile .

Formation of Trisubstituted Pyridines

Pyridine-2,5-dicarbonitrile undergoes nucleophilic attack by secondary amines, initiating condensation and aromatization to yield 2,4,6-trisubstituted pyridines .

Synthesis of Diaminopyridines

The compound is used in the synthesis of 3,4-diaminopyridine-2,5-dicarbonitrile by reacting with copper cyanide. This reaction is significant for creating diaminopyridines which have various applications .

Precursor for Heterocyclic Compounds

It acts as a precursor for synthesizing heterocyclic compounds through double cyanation processes .

Mecanismo De Acción

Target of Action

Pyridine-2,5-dicarbonitrile is a compound that has gained significant attention in the field of materials chemistry . It is primarily used in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . The primary targets of Pyridine-2,5-dicarbonitrile are the electron-transporting organic semiconductors in these devices .

Mode of Action

Pyridine-2,5-dicarbonitrile interacts with its targets by facilitating efficient intramolecular charge transfer (ICT) from the donor to the acceptor . This interaction results in non-structured emission peaks in the visible region, which are attributed to ICT emission .

Biochemical Pathways

The action of Pyridine-2,5-dicarbonitrile affects the pathways related to electron transport in OLEDs . The compound’s interaction with its targets leads to changes in the photoluminescence spectra of the solutions of the compounds . The photoluminescence intensities of the solutions of the compounds are enhanced after deoxygenation, indicating thermally activated delayed fluorescence (TADF) .

Pharmacokinetics

Cyclic voltammetry measurements indicate good hole-blocking and electron-injecting properties due to their high ionization potentials .

Result of Action

The action of Pyridine-2,5-dicarbonitrile at the molecular and cellular level results in changes in the photophysical properties of the compounds . These changes include efficient intramolecular charge transfer, enhanced photoluminescence intensities, and the exhibition of TADF .

Action Environment

The action, efficacy, and stability of Pyridine-2,5-dicarbonitrile are influenced by environmental factors. For instance, the photoluminescence quantum yields and TADF properties of the compounds are sensitive to the medium . Additionally, the compound’s electron-transporting properties are revealed through photoelectron spectroscopy and time-of-flight measurements .

Safety and Hazards

Propiedades

IUPAC Name |

pyridine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHPFSCDWSLLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482843 | |

| Record name | 2,5-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine-2,5-dicarbonitrile | |

CAS RN |

20730-07-8 | |

| Record name | 2,5-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)

![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)